N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3-Chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3-chlorophenyl substituent at the 7-amino position, a phenyl group at the 3-position, and methyl groups at the 2- and 5-positions. This scaffold is notable for its structural similarity to bioactive compounds targeting mycobacterial infections, kinase inhibition, and central nervous system receptors .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-11-18(23-17-10-6-9-16(21)12-17)25-20(22-13)19(14(2)24-25)15-7-4-3-5-8-15/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCFEJBBYVGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation. The compound’s interaction with its target results in significant cytotoxic activities against certain cell lines.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the replication of cancer cells. The downstream effects of this action include the induction of apoptosis within cells.
Biochemical Analysis
Biochemical Properties
Related pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2, a cyclin-dependent kinase important in cell proliferation. These compounds interact with CDK2 in a manner that significantly inhibits the growth of various cell lines.
Cellular Effects
In cellular contexts, N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its related compounds have shown cytotoxic activities against various cell lines. For instance, they have demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. These compounds have been observed to alter cell cycle progression and induce apoptosis within cells.
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a key enzyme in cell cycle regulation. Molecular docking simulations have confirmed the good fit of these compounds into the CDK2 active site through essential hydrogen bonding.
Temporal Effects in Laboratory Settings
Related compounds have shown significant inhibitory activity over time against various cell lines.
Biological Activity
N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and selective protein inhibitor. The following sections delve into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{20}H_{21}ClN_{4}, with a molecular weight of approximately 422.9 g/mol. The structure features a pyrazolo-pyrimidine core substituted with a chlorophenyl group and two methyl groups, contributing to its diverse chemical reactivity and biological activity .
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in cancer models. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| SF-268 | 12.50 | Inhibits cell migration |
| NCI-H460 | 42.30 | Suppresses cell cycle progression |
The precise mechanism of action for this compound remains largely unexplored; however, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. Studies on similar pyrazolo[1,5-a]pyrimidine derivatives suggest they may act as kinase inhibitors or modulate other critical cellular processes .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Reacting appropriate dicarbonyl compounds with substituted phenylhydrazines.
- Cyclization : Subsequent cyclization leads to the formation of the pyrazolo-pyrimidine structure.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives similar to this compound:
Scientific Research Applications
N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It has a complex structure featuring a pyrazolo-pyrimidine core with chlorophenyl and two methyl groups at specific locations. The molecular formula is not specified in the search results, but its molecular weight is approximately 422.9 g/mol. The presence of various functional groups suggests it has the potential for varied chemical reactivity and biological activity, making it interesting in medicinal chemistry and pharmacology.
Scientific Research Applications
The applications of this compound are focused on its potential as a therapeutic agent, anticancer agent, and selective protein inhibitor.
- Potential as an anticancer agent this compound has demonstrated potential as an anticancer agent.
- Selective protein inhibitor The compound also acts as a selective protein inhibitor. Its structure allows it to interact with biological targets, modulating enzyme activity and influencing cellular pathways.
- Anti-tubercular activity Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential as therapeutic agents in various diseases, including activity against Mycobacterium tuberculosis (M. tuberculosis). Compounds with a 3-phenyl moiety on the pyrazolo[1,5-a]pyrimidine ring have shown anti-tubercular activity, suggesting that this compound may also be investigated in this area.
Interactions
Research on interaction studies involving this compound focuses on its binding affinity to specific enzymes or receptors. These studies help elucidate its mechanism of action and biological pathways affected by the compound and are crucial for developing targeted therapies.
Pyrazolo[1,5-a]pyrimidine derivatives
Pyrazolo[1,5-a]pyrimidine derivatives have been recognized for their diverse biological activities. The table below shows the diversity within the pyrazolo[1,5-a]pyrimidine class and highlights the unique attributes of this compound regarding its specific substituents and biological activities.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Contains a chlorophenyl group | Notable antiviral properties |
| 3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Features methoxy substitution | Enhanced selectivity towards certain receptors |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine | Dimethoxy substitution with ethylene linker | Potential antidepressant effects |
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Pyrazolo[1,5-a]pyrimidine derivatives with modified aryl groups at the 3- and 5-positions exhibit distinct biological and physicochemical properties:
Key Insights :
- Chlorine vs. Fluorine : The 3-chlorophenyl group in the target compound provides stronger electron withdrawal and increased lipophilicity compared to 4-fluorophenyl analogues (e.g., compound 32 in ). This may enhance membrane permeability but reduce aqueous solubility.
- Methyl vs. Chlorine : Methyl groups (e.g., in ) improve metabolic stability but may reduce target binding due to weaker electronic effects .
Modifications at the 7-Amino Position
Variations in the N-substituent significantly influence pharmacological activity:
Key Insights :
- Pyridine vs. Chlorophenyl : Pyridinylmethyl substituents (e.g., compound 47 ) improve solubility but may introduce off-target interactions with metal ions. The 3-chlorophenyl group in the target compound likely prioritizes hydrophobic binding over solubility.
Core Scaffold Comparisons
Triazolopyrimidine and pyrazolopyrimidine derivatives exhibit divergent activity profiles:
Key Insights :
Q & A
Q. What are the common synthetic routes for N-(3-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by substitution reactions. For example:
- Core formation : Cyclization of aminopyrazole derivatives with β-ketoesters under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .
- Substituent introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) to attach aryl/heteroaryl groups at the 3- and 5-positions .
- Amine functionalization : Reaction of 7-chloro intermediates with substituted amines (e.g., 3-chloroaniline) in polar aprotic solvents (DMF, DMSO) with bases like KCO at 60–110°C .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Verification of molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- Melting point analysis : Consistency with literature values (e.g., 158–273°C for analogous derivatives) .
Q. What in vitro assays are used to assess its biological activity?
- Kinase inhibition : Dose-dependent inhibition of cyclin-dependent kinases (CDKs) using fluorescence-based assays (IC values <1 μM in some pyrazolo[1,5-a]pyrimidines) .
- Antimicrobial activity : Microplate Alamar Blue assays against Mycobacterium tuberculosis (MIC values reported for analogs with halogen substituents) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC of 2–10 μM in breast/lung cancer models) .
Advanced Research Questions
Q. How do substituent variations impact antimycobacterial activity?
Structure-activity relationship (SAR) studies reveal:
- Key trend : Electron-withdrawing groups (e.g., -Cl, -CF) at the 3-position enhance activity by improving target binding .
Q. What strategies optimize reaction yields in halogenated intermediates?
- Catalyst selection : Pd(PPh) for Suzuki couplings of brominated intermediates with boronate esters (yields up to 78%) .
- Solvent optimization : Use of anhydrous ethanol or DMF to stabilize reactive intermediates .
- Temperature control : Reflux at 60–110°C to balance reaction rate and side-product formation .
Q. What computational methods elucidate its binding mechanisms?
- Molecular docking : PyMOL/AutoDock simulations to predict interactions with CDK9 (e.g., H-bonding with hinge region residues like Cys106) .
- MD simulations : Free-energy perturbation (FEP) to assess substituent effects on binding affinity (ΔG calculations) .
- Pharmacophore modeling : Identification of critical features (e.g., trifluoromethyl groups for hydrophobic interactions) .
Data Contradiction Analysis
Example : Conflicting reports on CDK9 inhibition potency (IC = 0.1 vs. 1.5 μM) may arise from:
- Assay conditions : Differences in ATP concentrations (10 μM vs. 100 μM) .
- Cell line variability : Use of HEK293 vs. HeLa cells with varying kinase expression levels .
- Compound purity : HPLC vs. column chromatography purification impacting activity .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
